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molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No. B105730
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Patent
US05861407

Procedure details

A mixture of 4-iodotoluene (21.8 g, 100 mmol), N-bromosuccinimide (18.69 g, 105 mmol) and αα-azobisisobutyronitrile (100 mg) in carbon tetrachloride (100 ml) was refluxed for 20 hours. The reaction was cooled, the precipitate filtered, washed with carbon tetrachloride (50 ml), and the filtrate evaporated. The residue was chromatographed on silica, eluting with petrol (60°-80° C.) to give the product as a white solid (13 g, 45%); δH (CDCl3) 4.42 (2H, ArCH2Br), 7.11 (2H, d, J 15.3 Hz, 2-H, 6-H), 7.67 (2H, d, J 15.3 Hz, 3'-H, 5'-H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.69 g
Type
reactant
Reaction Step One
[Compound]
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Br:9]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
18.69 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with carbon tetrachloride (50 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with petrol (60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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